molecular formula C16H13ClO5 B595482 Kaempferidinidin chloride CAS No. 13544-52-0

Kaempferidinidin chloride

Cat. No.: B595482
CAS No.: 13544-52-0
M. Wt: 320.725
InChI Key: GRLAQUHRDORRNU-UHFFFAOYSA-N
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Description

Kaempferidinidin chloride is a colorless crystalline substance with a special odorThe compound has the molecular formula C16H13ClO5 and a molecular weight of 320.73 g/mol .

Preparation Methods

Kaempferidinidin chloride can be synthesized through several methods. One commonly used method involves the reaction of pseudopridine with hydrogen chloride. The specific reaction conditions and operating procedures depend on the laboratory conditions and requirements . Industrial production methods may vary, but they generally involve similar chemical reactions and conditions.

Chemical Reactions Analysis

Kaempferidinidin chloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Kaempferidinidin chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of kaempferidinidin chloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Kaempferidinidin chloride is similar to other compounds such as guibourtinidin chloride and apigeninidin chloride. These compounds have similar structures but differ in their individual atoms, functional groups, and substructures. This results in differences in their physicochemical properties, bioactivity, and pharmacological properties .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research Its unique chemical properties and potential for various reactions make it a valuable tool in chemistry, biology, medicine, and industry

Biological Activity

Kaempferidinidin chloride, a flavonoid compound with the molecular formula C16H13ClO5, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

  • Molecular Weight : 320.73 g/mol
  • CAS Number : 13544-52-0
  • Physical State : Colorless crystalline powder

Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

  • Antioxidant Properties : The compound has shown significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, effective against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress markers
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialEffective against E. coli and S. aureus

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Cell Signaling Pathways : It modulates pathways involved in inflammation and apoptosis, including the MAPK pathway.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress and inflammatory responses.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antioxidant Study :
    • A study evaluated the antioxidant capacity of this compound using various assays (DPPH, FRAP).
    • Results indicated a significant reduction in free radical formation, supporting its use as a potential therapeutic agent for oxidative stress-related conditions.
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that this compound reduced the secretion of pro-inflammatory cytokines (TNF-alpha, IL-6) in macrophages stimulated with LPS.
    • These findings suggest its potential role in managing inflammatory diseases.
  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity against common pathogens such as E. coli and S. aureus.
    • The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Table 2: Case Study Findings

Study FocusMethodologyKey Findings
Antioxidant CapacityDPPH and FRAP assaysSignificant reduction in free radicals
Anti-inflammatoryLPS-stimulated macrophagesDecreased TNF-alpha and IL-6 levels
AntimicrobialMIC determination against E. coli and S. aureusEffective at concentrations as low as 50 µg/mL

Properties

IUPAC Name

2-(4-methoxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5.ClH/c1-20-11-4-2-9(3-5-11)16-14(19)8-12-13(18)6-10(17)7-15(12)21-16;/h2-8H,1H3,(H2-,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLAQUHRDORRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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